molecular formula C6H3IN2 B1590974 6-Iodonicotinonitrile CAS No. 289470-22-0

6-Iodonicotinonitrile

Cat. No. B1590974
M. Wt: 230.01 g/mol
InChI Key: OSZBCDXCSFPFSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Iodonicotinonitrile is C6H3IN2 . It has an average mass of 230.006 Da and a monoisotopic mass of 229.934082 Da .


Physical And Chemical Properties Analysis

6-Iodonicotinonitrile has a density of 2.0±0.1 g/cm3, a boiling point of 293.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±3.0 kJ/mol and a flash point of 131.5±23.2 °C . The compound has a molar refractivity of 42.0±0.4 cm3 .

Scientific Research Applications

Biodegradation and Biotransformation

  • Studies have explored the role of various compounds, including 6-Iodonicotinonitrile, in the biodegradation and biotransformation of pollutants. This includes research into how microorganisms and plants metabolize toxic compounds, which is crucial for managing environmental pollutants (Rylott, Lorenz, & Bruce, 2011).

Synthetic Chemistry

  • 6-Iodonicotinonitrile has been used in synthetic chemistry, particularly in the synthesis of various compounds. For example, it was involved in the creation of 3,5-difunctionalized 1-methyl-1H-pyrazolo [3,4-b]pyridines through palladium-mediated coupling reactions (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).

Environmental Pollution

  • Research in environmental pollution has considered the role of compounds like 6-Iodonicotinonitrile in the degradation of certain pollutants. This includes understanding the microbial degradation of structurally related compounds in soil and subsurface environments (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Polyvalent Iodine Chemistry

  • The chemistry of polyvalent iodine compounds, including those related to 6-Iodonicotinonitrile, has seen significant development. These compounds are used in various oxidative transformations of complex organic molecules due to their oxidizing properties and environmental friendliness (Zhdankin & Stang, 2008).

Biomedical Applications

  • In the field of biomedicine, related iodine compounds have been used in imaging and therapy. For example, research has focused on the use of iodine-based compounds in the creation of nanoparticles for targeted imaging and treatment in cancer (Gupta & Gupta, 2005).

Sensing and Detection Technologies

  • Advanced sensing approaches for detecting specific compounds in solutions have been developed using materials related to 6-Iodonicotinonitrile. This includes fluorescence sensing methods for environmental and safety applications (Rong et al., 2015).

Safety And Hazards

6-Iodonicotinonitrile is labeled with the signal word “Danger” and has hazard statements H302, H318, H315, and H335 . These indicate that it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBCDXCSFPFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578113
Record name 6-Iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodonicotinonitrile

CAS RN

289470-22-0
Record name 6-Iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JE Golden, SD Sanders, KM Muller, RW Bürli - Tetrahedron Letters, 2008 - Elsevier
… in the preliminary screen that the use of iodopyridine predominately led to the N-aryl pyrazolone regardless of what conditions were used (Table 1, entries 5 and 6), 6-iodonicotinonitrile …
Number of citations: 10 www.sciencedirect.com
X Feng, L Li, X Yu, Y Yamamoto, M Bao - Catalysis Today, 2016 - Elsevier
… The product 6-iodonicotinonitrile 4c was obtained in 80% yield when 6-bromonicotinonitrile (3c) reacted with KI in the EtOH medium (entry 3). The reaction of 5-fluoro-2-bromopyridine (…
Number of citations: 12 www.sciencedirect.com
R Dakarapu, JR Falck - The Journal of Organic Chemistry, 2018 - ACS Publications
… Stirring 3 (50 mg, 0.093 mmol) and 6-iodonicotinonitrile (25 mg, 0.11 mmol) at 82 C in anhydrous toluene/EtOAc (3 mL, 4:1) for 2.5 d as described in Standard Stille Cross-Coupling …
Number of citations: 16 pubs.acs.org

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